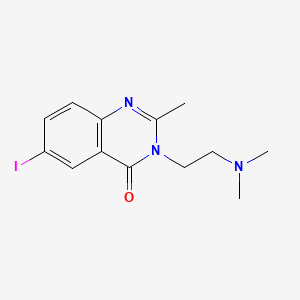![molecular formula CH2CoO4 B13779391 Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen](/img/structure/B13779391.png)
Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen is a coordination compound that features cobalt as the central metal ion. This compound is known for its unique structural properties and its ability to form stable complexes. It is often used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen typically involves the reaction of cobalt salts with carbonate and hydroxide ions under controlled conditions. One common method involves dissolving cobalt(II) salts in water, followed by the addition of sodium carbonate and sodium hydroxide. The reaction mixture is then heated to promote the formation of the desired complex.
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques such as hydrothermal synthesis. This method involves the use of high-pressure and high-temperature conditions to facilitate the formation of the complex. The hydrothermal method is advantageous as it allows for the production of high-purity compounds with well-defined structures.
Analyse Chemischer Reaktionen
Types of Reactions
Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of cobalt.
Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents such as hydrogen gas.
Substitution: Ligands in the complex can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand substitution reactions may involve the use of various ligands such as ammonia or ethylenediamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(II) or cobalt(I) species.
Wissenschaftliche Forschungsanwendungen
Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Medicine: Research is ongoing into its potential use in medical applications, such as drug delivery systems and imaging agents.
Industry: It is used in the production of advanced materials, including catalysts for industrial processes and components for electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalt(III) chloride: Another cobalt complex with different ligands, often used in similar catalytic applications.
Cobalt(II) sulfate: A simpler cobalt salt used in various industrial processes.
Cobalt(III) acetylacetonate: A coordination compound with acetylacetonate ligands, used in organic synthesis and catalysis.
Uniqueness
Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen is unique due to its specific ligand environment, which provides enhanced stability and reactivity compared to other cobalt complexes. The presence of carbonate and hydroxide ligands allows for unique interactions with substrates, making it particularly useful in catalytic and biological applications.
Eigenschaften
Molekularformel |
CH2CoO4 |
|---|---|
Molekulargewicht |
136.96 g/mol |
IUPAC-Name |
cobalt(2+);hydron;carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Co.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+2;/p-2 |
InChI-Schlüssel |
JLAIPADPFFTYLP-UHFFFAOYSA-L |
Kanonische SMILES |
[H+].C(=O)([O-])[O-].[OH-].[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


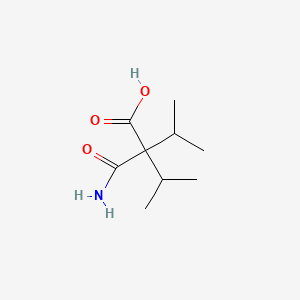


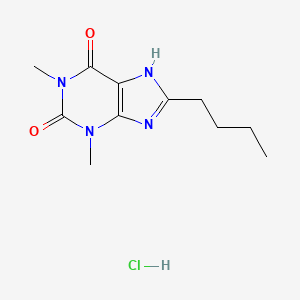

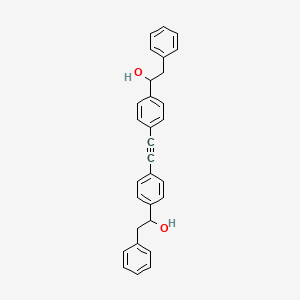

![1-pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine](/img/structure/B13779361.png)
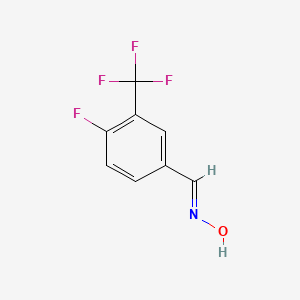
![N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether [German]](/img/structure/B13779378.png)

